molecular formula C15H10Cl2N2O B8602463 3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 5358-44-1

3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B8602463
CAS RN: 5358-44-1
M. Wt: 305.2 g/mol
InChI Key: NOXIPAREWUQUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1Nc2ccc(Cl)cc2C(c2ccccc2)=NC1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH:1][CH:2]1[N:3]=[C:4]([c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[c:11]2[cH:12][c:13]([Cl:14])[cH:15][cH:16][c:17]2[NH:18][C:19]1=[O:20].[S:21]([Cl:22])([Cl:23])=[O:24]>>[CH:2]1([Cl:23])[N:3]=[C:4]([c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[c:11]2[cH:12][c:13]([Cl:14])[cH:15][cH:16][c:17]2[NH:18][C:19]1=[O:20]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O
Name
O=C1Nc2ccc(Cl)cc2C(c2ccccc2)=NC1O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1Nc2ccc(Cl)cc2C(c2ccccc2)=NC1O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
O=C1Nc2ccc(Cl)cc2C(c2ccccc2)=NC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.